molecular formula C14H12INO4S B5003232 4-(acetylamino)phenyl 4-iodobenzenesulfonate

4-(acetylamino)phenyl 4-iodobenzenesulfonate

Cat. No.: B5003232
M. Wt: 417.22 g/mol
InChI Key: XYIYZSCRVNEANS-UHFFFAOYSA-N
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Description

4-(acetylamino)phenyl 4-iodobenzenesulfonate is a chemical compound with a complex structure that includes an acetylamino group, a phenyl ring, an iodine atom, and a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)phenyl 4-iodobenzenesulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 4-aminophenol to form 4-(acetylamino)phenol. This intermediate is then subjected to iodination to introduce the iodine atom, resulting in 4-(acetylamino)phenyl iodide. Finally, the sulfonation of this intermediate with benzenesulfonyl chloride yields this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)phenyl 4-iodobenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(acetylamino)phenyl 4-iodobenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(acetylamino)phenyl 4-iodobenzenesulfonate involves its interaction with various molecular targets. The iodine atom and sulfonate group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(acetylamino)phenyl 4-bromobenzenesulfonate
  • 4-(acetylamino)phenyl 4-chlorobenzenesulfonate
  • 4-(acetylamino)phenyl 4-fluorobenzenesulfonate

Uniqueness

4-(acetylamino)phenyl 4-iodobenzenesulfonate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity can influence the compound’s behavior in chemical reactions and interactions with biological targets.

Properties

IUPAC Name

(4-acetamidophenyl) 4-iodobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO4S/c1-10(17)16-12-4-6-13(7-5-12)20-21(18,19)14-8-2-11(15)3-9-14/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIYZSCRVNEANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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